methanone CAS No. 1251614-41-1](/img/structure/B3018771.png)

[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

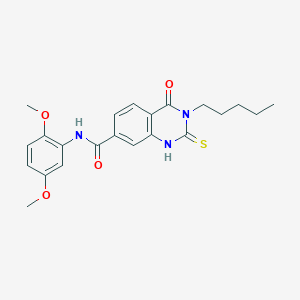

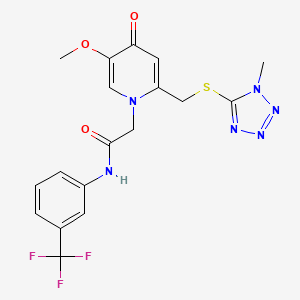

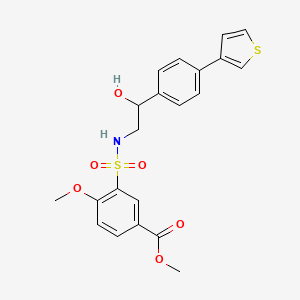

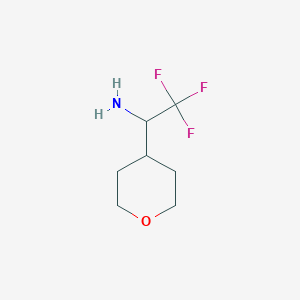

“6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C19H16F2N2O3S . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H and 13C NMR and mass spectra . The presence of fluorine substituents can be coupled to proton and carbon atoms up to four bonds .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound’s synthesis involves a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The resulting N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives exhibit antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . This finding suggests potential applications in combating bacterial infections.

Antiproliferative Properties

6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole amide derivatives have demonstrated potent antiproliferative activity in cancer cell lines. Given their biological significance, further exploration of these compounds could lead to novel anticancer therapies .

Pharmacological Applications

The isoxazole ring, a key structural motif in this compound, has been widely explored in pharmaceutical and medicinal fields. Isoxazole derivatives exhibit various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, an active metabolite used in antipsychotic treatment .

Selective Enzyme Inhibition

N-benzylpiperidine benzisoxazole derivatives act as selective inhibitors of acetylcholinesterase (AChE), making them relevant for Alzheimer’s disease treatment .

Anti-Inflammatory and Analgesic Activities

Indole derivatives containing the isoxazole ring have shown anti-inflammatory and analgesic properties. While not directly related to this compound, it highlights the broader potential of similar structures .

Future Drug Design

Given the limitations associated with existing antimicrobial agents, the modification of basic pharmacologically active structures remains crucial. Substituting different functional groups, as demonstrated in this compound, can enhance antimicrobial activity and open avenues for drug development .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

Similar compounds have been found to exert their effects through various mechanisms, such as inhibiting key enzymes or interacting with cellular receptors . This compound may also interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to inhibit enzymes involved in critical biochemical pathways . This compound may also affect similar pathways, leading to downstream effects on cellular function.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . This compound may also exert similar effects on a molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, moisture, and the presence of other substances can affect the rate of a compound’s dissipation

Propiedades

IUPAC Name |

[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O3S/c21-14-4-7-16(8-5-14)24-13-19(20(25)23-10-2-1-3-11-23)28(26,27)18-9-6-15(22)12-17(18)24/h4-9,12-13H,1-3,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPARCEDUSPBUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B3018693.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)